3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride
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Overview
Description
3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-2-one under specific conditions. One common method includes the amination and cyclization of functionalized acyclic substrates, followed by oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to control the selectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidinones.
Reduction: Reduction of specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .
Scientific Research Applications
3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to the modulation of biological processes. The stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A closely related compound with similar biological activities.
Pyrrolidine-2,5-diones: Known for their diverse functional properties.
Prolinol: Another derivative with significant biological relevance.
Uniqueness
3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride stands out due to its unique combination of the pyrrolidine and pyridine-2-one moieties, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form valuable intermediates makes it a compound of high interest in various research fields .
Properties
IUPAC Name |
3-pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQJEMMCZEQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CNC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418694-94-5 |
Source
|
Record name | 3-(pyrrolidin-2-yl)pyridin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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